

Technical Support Center: 3-[4-(Dimethylamino)phenyl]propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-[4-

Compound Name: *(Dimethylamino)phenyl]propanoic acid*

Cat. No.: B1588401

[Get Quote](#)

From the desk of the Senior Application Scientist

Welcome to the technical support guide for **3-[4-(Dimethylamino)phenyl]propanoic acid** (CAS No: 73718-09-9). This document is designed for our valued partners in research, science, and drug development. My objective is not merely to provide instructions, but to impart the field-proven insights and scientific rationale behind our recommended procedures. This guide is structured as a dynamic FAQ and troubleshooting resource to directly address the practical challenges you may encounter.

Section 1: Compound Identification and Properties

Before initiating any experiment, it is crucial to confirm the identity and basic properties of the material.

Q: What are the fundamental chemical properties of this compound?

A: **3-[4-(Dimethylamino)phenyl]propanoic acid** is an organic building block frequently utilized in chemical synthesis.^[1] Its key identifiers and properties are summarized below. Verifying these against your supplier's Certificate of Analysis (CoA) is the first step in ensuring experimental reproducibility.

Property	Value	Source
CAS Number	73718-09-9	[1] [2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
Molecular Weight	193.24 g/mol	[1]
Appearance	Typically a solid; may be white to off-white or light brown.	[3] [4]
Purity	Typically ≥95-97%	[1] [5]

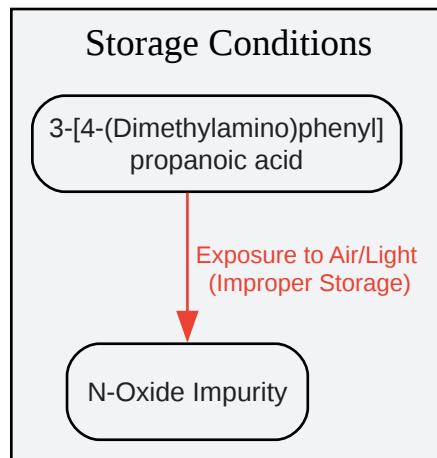
Note: A hydrochloride salt version of this compound also exists (CAS: 1134691-04-5), which will have different properties, particularly solubility.[\[6\]](#)[\[7\]](#) Ensure you are using the correct form for your application.

Section 2: Storage and Stability

The long-term stability and integrity of your compound are paramount. Improper storage is a common source of experimental variability.

Q: What are the definitive, long-term storage conditions for **3-[4-(Dimethylamino)phenyl]propanoic acid**?

A: Based on its chemical structure—containing both a carboxylic acid and a tertiary amine—the compound is susceptible to degradation from atmospheric moisture and oxidation. The recommended storage conditions are designed to mitigate these risks.


Parameter	Recommendation	Rationale
Temperature	Room Temperature	The compound is chemically stable at ambient temperatures. [1] [8] [9] [10]
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.	The dimethylamino group is susceptible to oxidation over time.
Container	Tightly-closed, light-resistant container.	Prevents exposure to moisture and light, which can catalyze degradation. [3] [5] [11]
Environment	Store in a cool, dry, well-ventilated area. A desiccator is highly recommended. [1] [3] [5] [11]	Minimizes water absorption, which can lead to clumping and potential hydrolysis.

Q: My laboratory conditions are not ideal. What are the consequences of improper storage?

A: Deviation from recommended storage can compromise sample integrity. The primary risks are:

- Oxidation: The electron-rich dimethylamino group can be oxidized, especially if exposed to air and light over long periods. This introduces impurities that can interfere with downstream reactions.
- Hydration: As a polar solid, the compound can absorb atmospheric moisture, leading to inaccurate weighing and potential degradation.

Below is a conceptual diagram illustrating a potential degradation pathway.

[Click to download full resolution via product page](#)

Caption: Potential oxidation pathway due to improper storage.

Section 3: Safety and Handling

As a Senior Application Scientist, my primary concern is your safety. This compound must be handled with appropriate precautions.

Q: What are the primary hazards I should be aware of, and what Personal Protective Equipment (PPE) is mandatory?

A: According to multiple safety data sheets (SDS), this compound is classified as an irritant.[\[5\]](#) [\[11\]](#) The hazards are well-defined, and the required PPE is non-negotiable for safe handling.

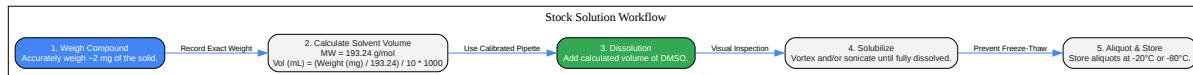
GHS Hazard Statement	Description
H315	Causes skin irritation. [9]
H319	Causes serious eye irritation. [9]
H335	May cause respiratory irritation. [5] [9] [11] [12]
H302	Harmful if swallowed. [8]

Mandatory PPE and Handling Protocols:

- Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[3][5][11]
- Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]
- Hand Protection: Use impervious gloves (e.g., nitrile) and change them immediately if contaminated.
- Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]
- Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.

Q: How should I manage a small spill of the solid compound?

A: For a small spill, your safety is the priority.


- Ensure adequate ventilation and wear your full PPE.[3]
- Avoid generating dust.[3]
- Gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][11]
- Clean the affected area thoroughly.
- Dispose of the waste according to your institution's approved protocols.

Section 4: Experimental Use - FAQs & Troubleshooting

This section addresses common questions and issues that arise during the experimental workflow.

Q: I need to prepare a 10 mM stock solution in DMSO. Can you provide a reliable protocol?

A: Absolutely. Preparing an accurate and stable stock solution is critical for the success of your experiments. The following protocol is a self-validating system designed for accuracy.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Protocol: Preparation of 10 mM Stock Solution

- Pre-equilibration: Allow the container of **3-[4-(Dimethylamino)phenyl]propanoic acid** to come to room temperature before opening to prevent condensation of atmospheric moisture.
- Weighing: On a calibrated analytical balance, accurately weigh a small amount of the compound (e.g., 1.93 mg) into a sterile microcentrifuge tube. Record the exact weight.
- Solvent Calculation: Use the following formula to determine the precise volume of DMSO required: Volume (μL) = (Weight [mg] / 193.24 [g/mol]) \times (1 / 10 [mmol/L]) \times 1,000,000 [$\mu\text{L}/\text{L}$]
For 1.93 mg, you would need 1000 μL (1 mL) of DMSO.
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
- Solubilization: Vortex the tube vigorously. If dissolution is slow, sonicate the sample in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q: My compound is not dissolving in my chosen solvent. What should I do?

A: This is a common issue. Here is a troubleshooting hierarchy:

- Verify the Solvent: While this compound is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, its solubility in aqueous buffers will be highly pH-dependent. [\[13\]](#)
- Increase Energy Input: Try vortexing for a longer duration or using a bath sonicator to break up solid aggregates. Gentle warming (e.g., to 37°C) can also increase solubility, but monitor for any signs of degradation (color change). [\[14\]](#)
- Adjust pH (for Aqueous Solutions): As a carboxylic acid, its aqueous solubility will dramatically increase at a pH above its pKa (typically ~4-5). Adding a small amount of a base like NaOH or NaHCO₃ to deprotonate the carboxylic acid can aid dissolution. Conversely, as an amine, it will be more soluble in acidic conditions. Always test pH adjustments on a small scale first.
- Perform a Solubility Test: Before committing a large amount of material, perform a small-scale test with various solvents to find the most suitable one for your experimental concentration.

Q: I am observing inconsistent results between experiments. Could the compound be the issue?

A: Yes, compound integrity is a critical variable. If you suspect the compound:

- Review Storage: Was the compound stored properly? [\[5\]](#) [\[11\]](#) Exposure to air, light, or moisture is a primary cause of degradation.
- Check Your Stock Solution: Has the stock solution been through multiple freeze-thaw cycles? This can cause the compound to precipitate out of solution or degrade. Always use a fresh aliquot.
- Consider Purity: If the issue persists, the purity of the batch may be in question. It may be necessary to re-qualify the material using analytical techniques like HPLC or NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. achmem.com [achmem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. aksci.com [aksci.com]
- 12. cpachem.com [cpachem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: 3-[4-(Dimethylamino)phenyl]propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588401#storage-and-handling-of-3-4-dimethylamino-phenyl-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com